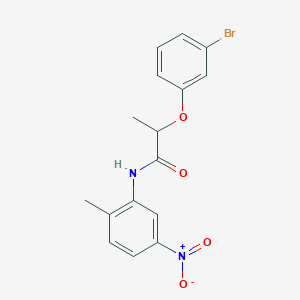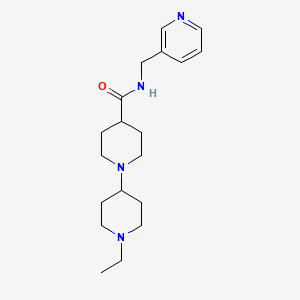
2-(3-bromophenoxy)-N-(2-methyl-5-nitrophenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-bromophenoxy)-N-(2-methyl-5-nitrophenyl)propanamide, also known as BPN, is a chemical compound that has been widely studied for its potential applications in scientific research. BPN is a synthetic compound that belongs to the class of amides, which are organic compounds containing a carbonyl group (C=O) linked to an amino group (-NH2). BPN has been found to exhibit a range of biochemical and physiological effects that make it a valuable tool for investigating various biological processes.
Mécanisme D'action
The mechanism of action of 2-(3-bromophenoxy)-N-(2-methyl-5-nitrophenyl)propanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes that play a role in various biological processes. For example, this compound has been found to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of cyclic AMP (cAMP) levels in cells. By inhibiting PDE4, this compound can increase cAMP levels and affect various cellular processes that are regulated by cAMP.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects that make it a valuable tool for investigating various biological processes. For example, this compound has been found to increase the levels of certain neurotransmitters in the brain, such as dopamine and norepinephrine, which can affect mood and behavior. This compound has also been found to inhibit the growth of certain cancer cells by targeting specific enzymes involved in tumor growth. Additionally, this compound has been found to have anti-inflammatory effects by inhibiting the production of certain cytokines that are involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(3-bromophenoxy)-N-(2-methyl-5-nitrophenyl)propanamide in lab experiments is its specificity for certain enzymes and biological pathways. This compound has been found to selectively inhibit certain enzymes, which makes it a valuable tool for investigating the role of these enzymes in various biological processes. Additionally, this compound has been found to have low toxicity in vitro, which makes it a relatively safe compound to use in lab experiments. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 2-(3-bromophenoxy)-N-(2-methyl-5-nitrophenyl)propanamide. One area of research is the development of new drugs based on the structure of this compound. This compound has been used as a lead compound for developing new drugs that target specific biological pathways, and there is potential for the development of new drugs that are more effective and have fewer side effects than current treatments. Another area of research is the investigation of the role of this compound in various biological processes. This compound has been found to have a range of biochemical and physiological effects, and further research is needed to fully understand its mechanisms of action and potential applications.
Méthodes De Synthèse
2-(3-bromophenoxy)-N-(2-methyl-5-nitrophenyl)propanamide can be synthesized using a variety of methods, but one of the most commonly used methods involves the reaction of 2-(3-bromophenoxy)propanoic acid with 2-methyl-5-nitroaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting product is then purified using column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
2-(3-bromophenoxy)-N-(2-methyl-5-nitrophenyl)propanamide has been widely used in scientific research as a tool for investigating various biological processes. It has been found to have potential applications in the fields of neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been used to study the role of certain proteins in synaptic transmission and the development of neural circuits. In cancer research, this compound has been found to inhibit the growth of certain cancer cells by targeting specific enzymes involved in tumor growth. In drug discovery, this compound has been used as a lead compound for developing new drugs that target specific biological pathways.
Propriétés
IUPAC Name |
2-(3-bromophenoxy)-N-(2-methyl-5-nitrophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O4/c1-10-6-7-13(19(21)22)9-15(10)18-16(20)11(2)23-14-5-3-4-12(17)8-14/h3-9,11H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXWSNHYPEGXEPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(C)OC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(3-chlorobenzoyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide](/img/structure/B5178808.png)
![5-{[benzyl(methyl)amino]methyl}-N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-3-isoxazolecarboxamide](/img/structure/B5178816.png)
![N-[(2-benzyl-1,3-thiazol-4-yl)methyl]-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5178823.png)
![methyl 4-[4-(2-amino-2-oxoethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5178826.png)
![2-[2-(1-adamantylcarbonyl)hydrazino]-N-benzyl-2-oxoacetamide](/img/structure/B5178827.png)

![ethyl 3-[7-hydroxy-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-6-yl]propanoate](/img/structure/B5178860.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-(4-ethyl-1-piperazinyl)-N-methyl-2-indanecarboxamide](/img/structure/B5178862.png)
![3-(aminocarbonyl)-1-[2-oxo-2-(2-thienyl)ethyl]pyridinium bromide](/img/structure/B5178865.png)
![N~2~-[4-(benzyloxy)phenyl]-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B5178867.png)

![1-bromo-2-[3-(2-ethoxyphenoxy)propoxy]-4,5-dimethylbenzene](/img/structure/B5178889.png)
![2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5178890.png)
